3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a propoxyphenyl group
Preparation Methods
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Propoxyphenyl Group: This step involves a nucleophilic substitution reaction where the thiazole ring is reacted with 4-propoxyphenyl bromide.
Formation of the Benzamide Core: The final step involves the coupling of the thiazole derivative with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptor proteins, leading to altered cellular responses.
Comparison with Similar Compounds
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can be compared with similar compounds such as:
3-(2,5-dioxopyrrolidin-1-yl)benzoic acid: This compound shares the benzamide core but lacks the thiazole and propoxyphenyl groups, making it less complex and potentially less versatile.
N-(4-(4-propoxyphenyl)-1,3-thiazol-2-yl)benzamide: This compound lacks the 2,5-dioxopyrrolidin-1-yl group, which may affect its reactivity and binding properties.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-2-12-30-18-8-6-15(7-9-18)19-14-31-23(24-19)25-22(29)16-4-3-5-17(13-16)26-20(27)10-11-21(26)28/h3-9,13-14H,2,10-12H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZMEISYJVZECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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